
NVP-CFC218
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP-CFC218 is a novel potent and selective p53-HDM2 inhibitor.
Applications De Recherche Scientifique
Antiproliferative Effects
In vitro studies have revealed that NVP-CFC218 exhibits potent anti-proliferative effects on various cancer cell lines. Notably, it displayed a significant selectivity for wild-type p53 cancer cells compared to those with mutant or deleted p53 genes. For instance:
- HCT116 Cell Line : this compound showed a 34-fold selectivity in inhibiting proliferation in HCT116 cells expressing wild-type p53 compared to isogenic cells lacking functional p53.
- SJSA-1 Osteosarcoma Cells : The compound also inhibited proliferation in HDM2-amplified SJSA-1 cells with a selectivity of 56-fold over control p53-null SAOS-2 cells .
These findings suggest that this compound's efficacy is closely linked to the status of the p53 gene in cancer cells.
Sensitivity Profiling and Predictive Biomarkers
A comprehensive analysis involving 477 cell lines from the Cancer Cell Line Encyclopedia identified sensitivity profiles for this compound. Out of these, 47 cell lines were classified as sensitive based on their response to the compound, with a statistically significant association to wild-type p53 status (p-value = 5.1 × 10^-23) . This highlights the potential for developing predictive biomarkers that could guide patient selection for therapies involving this compound.
Case Studies and Research Findings
- Preclinical Models : Studies have utilized various cancer cell lines to assess the efficacy of this compound. The results indicated robust anti-cancer activity across multiple models, reinforcing its potential as a therapeutic agent .
- Combination Therapies : Research is ongoing into the effects of combining this compound with other therapeutic agents to enhance its effectiveness against resistant cancer types. Such combinations may exploit synergistic mechanisms that further inhibit tumor growth .
- Clinical Implications : While currently in preclinical stages, the promising results from studies involving this compound suggest its potential transition into clinical trials aimed at treating cancers characterized by disrupted p53 signaling pathways .
Summary Table of Findings
Property | Details |
---|---|
Target Interaction | Inhibits p53–HDM2 interaction |
IC50 Against HDM2 | 1.6 nM |
Cell Lines Tested | HCT116 (wild-type), SJSA-1 (HDM2-amplified), SAOS-2 (p53-null) |
Selectivity Ratio | HCT116: 34-fold; SJSA-1: 56-fold |
Sensitive Cell Lines Identified | 47 out of 477 tested |
Statistical Significance | Strong correlation with wild-type p53 status (p-value = 5.1 × 10^-23) |
Propriétés
Numéro CAS |
1313363-06-2 |
---|---|
Formule moléculaire |
C37H45ClN4O4 |
Poids moléculaire |
645.241 |
Nom IUPAC |
(S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,4-dihydroisoquinolin-3(2H)-one |
InChI |
InChI=1S/C37H45ClN4O4/c1-24(2)46-34-21-32-27(19-33(34)45-4)20-36(44)42(37(32)26-7-9-28(38)10-8-26)31-15-13-29(14-16-31)40(3)22-25-5-11-30(12-6-25)41-18-17-39-35(43)23-41/h7-10,13-16,19,21,24-25,30,37H,5-6,11-12,17-18,20,22-23H2,1-4H3,(H,39,43)/t25-,30-,37-/m0/s1 |
Clé InChI |
BZZYIHQWCXHSMZ-FMSKOOSDSA-N |
SMILES |
O=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(NCC4)=O)CC3)C=C2)[C@@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NVP-CFC218 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.